1-((2-Nitrophenyl)sulfonyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-((2-Nitrophenyl)sulfonyl)piperidine involves multiple steps, including the condensation of specific sulfonyl chlorides with piperidine under controlled conditions. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride, utilizing methylene dichloride as a solvent and triethylamine as a base (Prasad et al., 2008).
Molecular Structure Analysis
X-ray crystallography studies have provided detailed insights into the molecular structure of 1-((2-Nitrophenyl)sulfonyl)piperidine derivatives. For example, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a monoclinic crystal class, showcasing the piperidine ring in a chair conformation and a distorted tetrahedron geometry around the sulfur atom (Prasad et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1-((2-Nitrophenyl)sulfonyl)piperidine derivatives can lead to a variety of products, depending on the reactants and conditions. For example, reactions with organic azides can yield sulfonamides through 1,3-dipolar cycloaddition reactions (Warren & Knaus, 1987). Moreover, the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines has been described, demonstrating the versatile reactivity of sulfonamide derivatives (Bryce, 1984).
Scientific Research Applications
Synthesis of Spiro Compounds : The compound has been used as an activating and protecting group in the synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], highlighting its utility in complex organic syntheses (Liu et al., 2006).
Role in Ionic Liquid Chemistry : Studies on the reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids, indicate the compound's relevance in understanding solvent effects on chemical reactions (Millán et al., 2013).
Synthesis of Biologically Active Derivatives : Research includes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, showing its potential in creating biologically active molecules (Khalid et al., 2013).
Development of Anticancer Agents : Some studies have focused on synthesizing and evaluating derivatives as potential anticancer agents, emphasizing the compound's medicinal chemistry applications (Rehman et al., 2018).
Computational Studies and Drug Design : Computational evaluations on the electronic properties of certain derivatives provide insights into their potential applications in drug design (Unnamed Author, 2022).
Applications in Enzyme Inhibition : The compound has been explored for its role in inhibiting matrix metalloproteinase enzymes, showing potential in treating diseases like cancer and arthritis (Becker et al., 2010).
Future Directions
The future directions in the study and application of “1-((2-Nitrophenyl)sulfonyl)piperidine” and other piperidine derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a significant area of focus .
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-6-2-3-7-11(10)18(16,17)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACRWZVDRSTLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355345 | |
Record name | 1-((2-Nitrophenyl)sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenyl)sulfonyl)piperidine | |
CAS RN |
314283-05-1 | |
Record name | 1-((2-Nitrophenyl)sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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